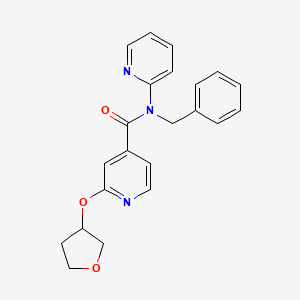![molecular formula C19H18N4O3 B2398501 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898435-59-1](/img/structure/B2398501.png)
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
Research in this area primarily involves the synthesis of novel quinoline derivatives through various chemical reactions, including oxidative cyclization and Diels-Alder reactions. These studies emphasize the methodologies for generating new compounds, highlighting reaction conditions, yields, and the characterization of the synthesized products using techniques such as NMR, MS, IR, and X-ray crystallography.
- The synthesis of organic salts and quinoline derivatives through oxidative cyclization processes demonstrates the versatility of these compounds for various applications, including their potential as intermediates in the development of pharmacologically active molecules (Faizi et al., 2018).
Biological Activities and Applications
Quinoline derivatives have been evaluated for their antiplasmodial and antifungal activities, indicating their potential in developing treatments for malaria and fungal infections. The synthesis of functionalized aminoquinolines shows moderate to potent activity against Plasmodium falciparum, suggesting their relevance in antimalarial research (Vandekerckhove et al., 2015).
Photoluminescence and Magnetic Properties
Quinoline derivatives have also been explored for their photoluminescence and magnetic properties, contributing to fields like material science and molecular electronics. Studies on coordination polymers based on quinoline-containing ligands have revealed the impact of counterions on structural assemblies and their photoluminescent and magnetic behaviors, underscoring their potential in developing new functional materials (Wu et al., 2017).
Anticancer Potential
The exploration of quinoline derivatives in cancer research has led to the identification of compounds with potent anticancer activities. For instance, certain quinolin-4-ones have shown significant anti-proliferative effects against various cancer cell lines, highlighting their potential as leads in anticancer drug development (Huang et al., 2013).
Anticoagulant Activity
Recent studies have also investigated the anticoagulant activities of pyrrolo[3,2,1-ij]quinoline derivatives, indicating their potential in developing new therapies for conditions requiring anticoagulation (Novichikhina et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-2-1-13-9-15(10-14-5-8-23(16)17(13)14)22-19(26)18(25)21-11-12-3-6-20-7-4-12/h3-4,6-7,9-10H,1-2,5,8,11H2,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZWIMANMWYQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2398420.png)
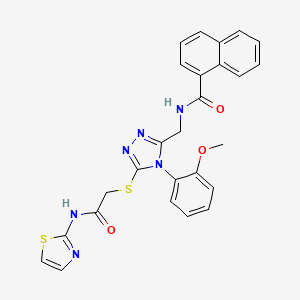
![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)

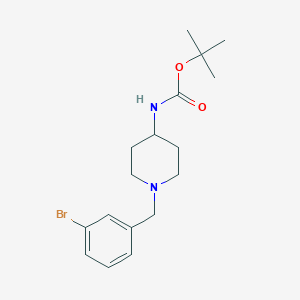
![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)
![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
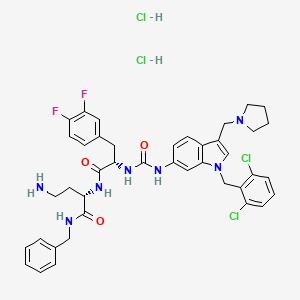


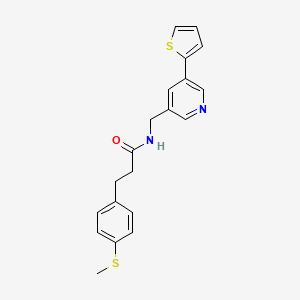
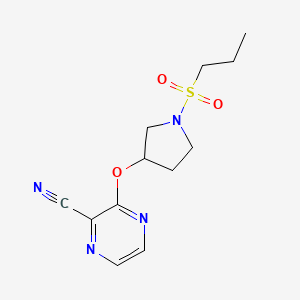
![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)
